4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine
Description
Historical Context of Piperidine-Derived Compounds in Medicinal Chemistry
Piperidine, first isolated in 1850 by Thomas Anderson and Auguste Cahours through nitric acid treatment of piperine, established itself as a foundational heterocycle in alkaloid chemistry. The six-membered ring structure, featuring five methylene groups and one amine moiety, provides exceptional conformational flexibility for target engagement. Early pharmaceutical applications capitalized on piperidine's basic nitrogen for salt formation and its ability to mimic natural alkaloids. The hydrogenation of pyridine to produce piperidine on industrial scales (C~5~H~5~N + 3 H~2~ → C~5~H~10~NH) enabled widespread use in synthetic campaigns.
Modern derivatives exploit piperidine's capacity for structural diversification through N-substitution, ring fusion, and stereochemical manipulation. The compound's current prominence is evidenced by its inclusion in over 20% of FDA-approved small-molecule drugs, particularly in neurological and cardiovascular therapies.
Evolution of Benzoylpiperidine as a Privileged Structure in Drug Discovery
The benzoylpiperidine motif (phenyl(piperidin-4-yl)methanone) emerged as a privileged scaffold following systematic studies of piperazine bioisosteres. Key advantages include:
| Property | Impact on Drug Design |
|---|---|
| Metabolic stability | Reduced CYP450-mediated oxidation |
| Conformational rigidity | Preorganization for target binding |
| Amine basicity (pK~a~) | Tunable membrane permeability |
This structural motif appears in clinical candidates targeting:
- Oncology : Kinase inhibitors exploiting hydrophobic active-site pockets
- Neurology : Dopamine/serotonin receptor modulators
- Infectious diseases : Antimalarial compounds inhibiting hemozoin formation
The benzoyl group enables π-stacking interactions with aromatic residues in binding sites, while the piperidine nitrogen facilitates hydrogen bonding and cationic interactions.
Emergence of Sulfonyl-Containing Heterocyclic Compounds
Sulfonyl groups (-SO~2~-) gained prominence through their dual role as hydrogen bond acceptors and contributors to metabolic stability. In carbonic anhydrase inhibitors (CAIs), sulfonamide-containing heterocycles demonstrated superior potency compared to non-sulfonylated analogs. Key developments include:
- Thiophene sulfonamides : Dorzolamide (K~i~ = 0.18 nM against CA II) established topical antiglaucoma therapy
- Triazole sulfonamides : 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl] derivatives showing picomolar CA inhibition
- Chiral sulfonyl groups : Enantioselective inhibition of tumor-associated CA isoforms
The sulfonyl moiety in 4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine likely enhances solubility and enables salt bridge formation with lysine/arginine residues in target proteins.
Significance of Thiophene Moieties in Bioactive Molecules
Thiophene's electron-rich aromatic system and sulfur atom contribute to unique pharmacological properties:
- FDA-approved thiophene-containing drugs :
Drug Name Therapeutic Area Target Dorzolamide Ophthalmology Carbonic anhydrase II Ticlopidine Cardiovascular P2Y~12~ receptor Relugolix Oncology GnRH receptor
Thiophene-3-yl substitution, as seen in the subject compound, preferentially engages hydrophobic binding pockets while maintaining favorable ADME properties. The sulfur atom participates in charge-transfer complexes with heme iron in cytochrome P450 enzymes, potentially modulating metabolic pathways.
Research Trajectory and Current Investigative Landscape
This compound embodies three strategic design elements:
- Benzoylpiperidine core : Provides target-binding versatility
- 2-Methylpropanesulfonyl : Enhances solubility and target affinity
- Thiophen-3-yl group : Optimizes pharmacokinetic profile
Current research focuses on:
- Structure-activity relationship (SAR) studies varying sulfonyl substituents
- X-ray crystallography of target complexes (e.g., kinase-CAS 1820664-93-4 co-crystals)
- Computational modeling of blood-brain barrier penetration
The compound's InChIKey (IIHGWCLNSSKUHG-UHFFFAOYSA-N) facilitates database mining for structural analogs and property prediction. Synthetic routes typically employ:
- Buchwald-Hartwig amination for piperidine functionalization
- Suzuki-Miyaura coupling for thiophene introduction
- Sulfonyl chloride intermediates for -SO~2~- group installation
Properties
IUPAC Name |
[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2/c1-15(2)14-26(23,24)19-7-10-21(11-8-19)20(22)17-5-3-16(4-6-17)18-9-12-25-13-18/h3-6,9,12-13,15,19H,7-8,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIRLWBDGJRLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the 4-(2-methylpropanesulfonyl) Group: This step involves the sulfonylation of the piperidine ring using 2-methylpropanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 1-[4-(thiophen-3-yl)benzoyl] Group: The final step involves the acylation of the piperidine ring with 4-(thiophen-3-yl)benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research indicates that compounds similar to 4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine exhibit promising anticancer activities. For instance, studies have shown that piperidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A notable study demonstrated that modifications to the piperidine structure enhanced cytotoxicity against various cancer cell lines, suggesting potential for drug development in oncology .
2. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Research has shown that certain piperidine derivatives possess activity against a range of bacterial strains, including resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
3. Neurological Applications
There is ongoing research into the neuroprotective effects of piperidine derivatives. The compound may influence neurotransmitter pathways, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may help in modulating acetylcholine receptors, which are crucial in cognitive function .
Biological Research Applications
1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition assays to explore its effects on various biological targets. For example, it has been tested against enzymes involved in metabolic pathways relevant to cancer and infectious diseases. The findings indicate that it can act as a competitive inhibitor, providing insights into its potential as a therapeutic agent .
2. Targeted Drug Delivery Systems
In material science, this compound is being explored for use in drug delivery systems due to its favorable solubility and stability profiles. Researchers are investigating its incorporation into nanoparticles designed for targeted delivery of chemotherapeutic agents, enhancing bioavailability while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and benzoyl groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following piperidine derivatives share structural or functional similarities with the target compound:
Histamine H₃ Antagonists (Patent Example)
- Structure : 4-(4-(heterocyclylalkoxy)phenyl)-1-(heterocycl-carbonyl)piperidine derivatives ().
- Key Differences :
- Implications : The tert-butyl sulfonyl group in the target compound may improve blood-brain barrier penetration compared to polar heterocycles.
1-(4-Phenylpiperidin-1-yl)-4-(Thiophen-2-yl)butan-1-one (Compound 27)
- Structure: Piperidine substituted with phenyl and a thiophen-2-yl butanone side chain ().
- Key Differences: Substituent Position: Thiophen-2-yl vs. thiophen-3-yl in the target compound, altering electronic properties. Functional Groups: A ketone (butanone) instead of a sulfonyl group.
- Synthesis : Both compounds use HOBt/TBTU coupling reagents, suggesting shared synthetic pathways .
4-(1H-Indol-3-yl)-1-[2-((Methylsulphonyl)amino)benzoyl]piperidine
- Structure : Piperidine with indol-3-yl and methylsulfonamide-benzoyl groups ().
- Key Differences: Substituents: Indole (bulky, aromatic) vs. thiophene (smaller, less aromatic). Methylsulfonamide (polar) vs. tert-butyl sulfonyl (lipophilic). Molecular Formula: C₂₁H₂₃N₃O₃S (MW: 421.49 g/mol) vs. C₁₉H₂₅NO₃S₂ (MW: 379.54 g/mol).
- Implications : The target compound’s tert-butyl sulfonyl group may enhance metabolic stability compared to methylsulfonamide .
Structural and Functional Comparison Table
Research Findings and Implications
Synthetic Routes : The target compound’s tert-butyl sulfonyl group likely requires sulfonation of a pre-functionalized piperidine, while thiophen-3-yl-benzoyl synthesis mirrors ’s coupling methods .
Activity Gaps : Direct comparative data on receptor binding or efficacy is absent in the evidence, necessitating further pharmacological profiling.
Notes on Evidence Limitations
Biological Activity
The compound 4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine is a piperidine derivative that has garnered interest due to its potential biological activities. This article will delve into its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the modification of the piperidine scaffold to incorporate both the thiophene and the sulfonyl groups. The general synthetic route can be outlined as follows:
- Formation of the Piperidine Core : The initial step involves synthesizing a piperidine derivative.
- Introduction of the Thiophene Group : This can be achieved through electrophilic substitution reactions where thiophenes are introduced into the aromatic system.
- Sulfonylation : The incorporation of the 2-methylpropanesulfonyl group is performed using sulfonyl chlorides in the presence of a base to facilitate nucleophilic attack.
The following table summarizes various synthetic routes explored in literature for similar piperidine derivatives:
Anticancer Activity
Research has indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown efficacy in inhibiting cancer cell proliferation in various human cancer lines.
- Case Study : A study on benzoylpiperidine derivatives demonstrated antiproliferative effects on breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM, indicating potential for further development as anticancer agents .
Anti-Acetylcholinesterase Activity
Piperidine derivatives are also known for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's.
- Research Findings : A series of piperidine derivatives showed enhanced anti-AChE activity when bulky groups were introduced at specific positions. This suggests that modifications on the piperidine ring can significantly influence biological activity .
Antimicrobial Activity
Thiophene-containing compounds have been reported to possess antimicrobial properties against various bacterial and fungal strains.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis yield of 4-(2-methylpropanesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine?
- Methodological Answer : Utilize a Design of Experiments (DoE) approach to systematically vary reaction parameters such as solvent polarity (e.g., dichloromethane vs. methanol), temperature, and catalyst loading. Statistical models like response surface methodology (RSM) can identify optimal conditions while minimizing trial numbers . For purification, consider gradient elution in HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) to isolate high-purity fractions .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Combine chromatographic (e.g., HPLC with UV detection at 254 nm) and spectroscopic techniques (1H/13C NMR, HRMS). Validate purity using a mobile phase of sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol, as described in pharmacopeial assays . Cross-reference spectral data with analogs like 4-(4-fluorophenyl)-1-methyl-piperidin derivatives to confirm substituent positions .
Q. What safety protocols are critical for handling sulfonyl and thiophenyl groups in this compound?
- Methodological Answer : Follow hazard codes H315 (skin irritation) and H319 (eye damage) guidelines. Use fume hoods for reactions involving volatile solvents, and store the compound in airtight containers at 2–8°C to prevent degradation. Implement P210 precautions (avoid ignition sources) due to potential flammability of thiophene derivatives .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the sulfonyl or benzoyl moieties of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory) to model transition states and intermediates. Tools like ICReDD’s reaction path search algorithms integrate computational predictions with experimental validation, reducing trial-and-error cycles. For example, simulate nucleophilic substitution at the sulfonyl group to prioritize viable synthetic routes .
Q. How should researchers resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?
- Methodological Answer : Apply multi-technique validation. If DFT predicts a stable intermediate but experimental MS/MS data does not detect it, use in-situ IR spectroscopy or trapping agents (e.g., TEMPO) to capture transient species. Cross-validate with kinetic studies under varied pH and temperature conditions .
Q. What mechanistic insights explain the stability of the thiophene-benzoyl linkage under acidic or oxidative conditions?
- Methodological Answer : Conduct radical scavenging assays (e.g., using BHT) to evaluate oxidative degradation pathways. Compare with structurally similar compounds like 4-(phenylamino)piperidine derivatives to identify electronic effects from the thiophene’s electron-rich π-system. Use LC-MS to monitor degradation products and propose mechanisms based on fragment ions .
Q. Which advanced separation techniques are suitable for isolating diastereomers or regioisomers of this compound?
- Methodological Answer : Implement chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), coupled with polar organic mobile phases. For scale-up, consider simulated moving bed (SMB) chromatography. Refer to CRDC subclass RDF2050104 for membrane-based separation innovations applicable to sulfonamide derivatives .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing dose-response or structure-activity relationship (SAR) data for this compound?
- Methodological Answer : Apply multivariate analysis (e.g., partial least squares regression) to correlate structural descriptors (e.g., logP, polar surface area) with biological activity. Use Bayesian inference models to quantify uncertainty in SAR predictions, particularly for thiophene-containing analogs .
Q. How can researchers ensure reproducibility in kinetic studies of this compound’s hydrolysis or metabolic degradation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
